molecular formula C22H15N3O4 B13763626 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone

1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone

Katalognummer: B13763626
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: QSPGJLSCCSDJQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring, linked to a diphenyl-pyridone moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone typically involves multiple steps, starting with the preparation of the nitro-pyridine derivative. The nitro group is introduced via nitration of the pyridine ring, followed by the formation of the pyridyloxy linkage through nucleophilic substitution reactions. The final step involves the coupling of the pyridyloxy intermediate with the diphenyl-pyridone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Analyse Chemischer Reaktionen

1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone involves its interaction with molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone can be compared with other nitro-pyridine derivatives and diphenyl-pyridone compounds. Similar compounds include:

Eigenschaften

Molekularformel

C22H15N3O4

Molekulargewicht

385.4 g/mol

IUPAC-Name

1-(5-nitropyridin-2-yl)oxy-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C22H15N3O4/c26-22-14-18(16-7-3-1-4-8-16)13-20(17-9-5-2-6-10-17)24(22)29-21-12-11-19(15-23-21)25(27)28/h1-15H

InChI-Schlüssel

QSPGJLSCCSDJQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.